4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide 4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide
Brand Name: Vulcanchem
CAS No.: 1058446-66-4
VCID: VC11931628
InChI: InChI=1S/C21H23N3O2S/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25)
SMILES: CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Molecular Formula: C21H23N3O2S
Molecular Weight: 381.5 g/mol

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide

CAS No.: 1058446-66-4

Cat. No.: VC11931628

Molecular Formula: C21H23N3O2S

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide - 1058446-66-4

Specification

CAS No. 1058446-66-4
Molecular Formula C21H23N3O2S
Molecular Weight 381.5 g/mol
IUPAC Name 4-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)-N-(4-propan-2-ylphenyl)butanamide
Standard InChI InChI=1S/C21H23N3O2S/c1-15(2)16-7-9-17(10-8-16)22-20(25)6-3-13-24-21(26)12-11-18(23-24)19-5-4-14-27-19/h4-5,7-12,14-15H,3,6,13H2,1-2H3,(H,22,25)
Standard InChI Key TWNZOXUBJAJWOB-UHFFFAOYSA-N
SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3
Canonical SMILES CC(C)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C=CC(=N2)C3=CC=CS3

Introduction

Overview of the Compound

The compound "4-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]-N-[4-(propan-2-yl)phenyl]butanamide" appears to be a hybrid organic molecule featuring:

  • A pyridazine ring with a thiophene substitution.

  • An amide functional group linked to an isopropyl-substituted phenyl group.

  • A butanamide chain connecting these moieties.

Such compounds are often investigated for their potential biological activities, including anti-inflammatory, anticancer, or antimicrobial properties, due to their heterocyclic frameworks.

Synthetic Pathways

The synthesis of heterocyclic compounds like this one usually involves:

  • Formation of the pyridazine core: This is typically achieved via cyclization reactions using hydrazine derivatives and diketones or related precursors.

  • Introduction of the thiophene group: Thiophene rings can be incorporated via electrophilic substitution or cross-coupling reactions (e.g., Suzuki or Heck coupling).

  • Attachment of the amide side chain: Amide bonds are formed using condensation reactions between carboxylic acids (or their derivatives) and amines.

Example Reaction Scheme

A plausible synthetic route might involve:

  • Reacting a thiophene-substituted hydrazine with an appropriate diketone to form the pyridazine ring.

  • Functionalizing the pyridazine with a butanoyl chloride derivative to introduce the amide group.

  • Final coupling with an isopropyl-substituted phenylamine.

Characterization Techniques

To confirm the structure and purity of such a compound, researchers typically employ:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR to identify hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • To determine molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy:

    • To identify functional groups (e.g., C=O stretch for amides).

  • Elemental Analysis:

    • To verify the compound's empirical formula.

  • X-ray Crystallography (if crystalline):

    • For detailed 3D structural confirmation.

Biological Significance

Compounds with similar structures often exhibit promising pharmacological activities due to their heterocyclic components:

  • Pyridazine Derivatives:

    • Known for anti-inflammatory and anticancer properties by targeting enzymes like cyclooxygenase or kinases.

  • Thiophene Substituents:

    • Frequently enhance bioavailability and binding affinity in drug molecules.

  • Amide Linkages:

    • Improve solubility and stability, making them favorable in medicinal chemistry.

Hypothetical Applications

Given its structure, this compound could be explored for:

  • Enzyme inhibition (e.g., kinase inhibitors).

  • Antimicrobial activity against resistant pathogens.

  • Anti-inflammatory effects via molecular docking studies targeting pathways like 5-lipoxygenase.

Data Table Example

Characterization MethodObservations/Results
1H^1H-NMRPeaks corresponding to aromatic protons, aliphatic chains, and amide NH groups.
13C^{13}C-NMRSignals for carbonyl carbon (amide), aromatic carbons, and aliphatic carbons.
Mass SpectrometryMolecular ion peak matching C20H22N2O2SC_{20}H_{22}N_{2}O_{2}S.
IR SpectroscopyBands at ~1700 cm1^{-1} (C=O stretch) and ~3300 cm1^{-1} (NH stretch).

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